molecular formula C4H4Br2N2O B1338041 5-Bromopyrimidin-2(1H)-one hydrobromide CAS No. 81590-30-9

5-Bromopyrimidin-2(1H)-one hydrobromide

Cat. No.: B1338041
CAS No.: 81590-30-9
M. Wt: 255.9 g/mol
InChI Key: YCVVNDGBAKEXQB-UHFFFAOYSA-N
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Description

5-Bromopyrimidin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C4H4Br2N2O and its molecular weight is 255.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromopyrimidin-2(1H)-one hydrobromide has been utilized in various synthetic and chemical reactivity studies. A notable application is its conversion to 5-hydroxypyrimidines through a mild and general synthetic method. This transformation highlights its utility in producing compounds containing functional groups incompatible with other reagents used for this conversion, thus offering a versatile tool for chemical synthesis (Medina, Henry, & Axten, 2006). Additionally, this compound serves as a precursor in the synthesis of complex molecules, such as heterocyclic stable pentaones, through reactions with cyanogen bromide and various aldehydes, demonstrating its role in facilitating diverse chemical transformations (Jalilzadeh & Pesyan, 2011).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound has been involved in studies exploring halogen bonding directed supramolecular assembly. Research demonstrates its application in forming macrocyclic imide-based structures through reactions with isophthaloyl dichloride, underscoring the compound's utility in promoting organized molecular assembly via halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014).

Material Science and Nanotechnology

Furthermore, this compound has applications in material science and nanotechnology. It has been used in the preparation of metal-complexing molecular rods, with efficient syntheses developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, highlighting its significance in constructing molecules with potential for electronic and photonic applications (Schwab, Fleischer, & Michl, 2002).

Photophysics and Photochemistry

The compound's involvement in photophysics and photochemistry research is also noteworthy. Studies on the excited states of bromopyrimidines, including 5-bromopyrimidine, have provided valuable insights into their photoabsorption properties, contributing to our understanding of the photophysical behavior of brominated pyrimidines and their potential applications in photovoltaic systems and photodetectors (Mendes et al., 2021).

Future Directions

While specific future directions for “5-Bromopyrimidin-2(1H)-one hydrobromide” were not found, research into pyrimidine derivatives continues to be an active area of study . For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .

Mechanism of Action

Target of Action

It is often used as a laboratory chemical and in the synthesis of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromopyrimidin-2(1H)-one hydrobromide. It is slightly soluble in water , which could affect its behavior in aqueous environments.

Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVNDGBAKEXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510112
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-30-9
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.